molecular formula C11H12Cl2O2 B13341687 Tert-butyl 2,5-dichlorobenzoate

Tert-butyl 2,5-dichlorobenzoate

Cat. No.: B13341687
M. Wt: 247.11 g/mol
InChI Key: DEYYQBCKOVYDLK-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoate (B1203000) Esters

Halogenated benzoate esters are a class of organic compounds characterized by a benzoic acid ester core substituted with one or more halogen atoms on the aromatic ring. These compounds merge the chemical reactivity of an ester with that of a halogenoarene. The ester group is susceptible to reactions like hydrolysis (cleavage back to a carboxylic acid and an alcohol) and aminolysis (conversion to an amide). libretexts.org The reactivity of the ester is influenced by the electronic effects of the halogen substituents on the ring. For instance, the hydrolysis rates of benzoate esters are affected by the position of electron-withdrawing substituents like bromine. nih.gov

The carbon-halogen bonds on the aromatic ring, in this case, carbon-chlorine, are generally less reactive towards nucleophilic substitution compared to their counterparts in halogenoalkanes. savemyexams.com This relative inertness allows the ester group to be manipulated chemically while the halogenated ring remains intact. However, the chlorine atoms significantly influence the electronic properties of the benzene (B151609) ring and can serve as reactive sites for specific transformations, such as cross-coupling reactions, under appropriate catalytic conditions. Thus, compounds like tert-butyl 2,5-dichlorobenzoate (B1240473) are bifunctional, offering two distinct sites for chemical modification.

Significance in Advanced Organic Synthesis and Material Science Precursor Chemistry

The utility of tert-butyl 2,5-dichlorobenzoate in advanced organic synthesis stems largely from the properties of the tert-butyl ester group. This bulky group serves as an effective protecting group for the carboxylic acid functionality. libretexts.orgyoutube.com Protecting groups are essential in multi-step syntheses to mask a reactive functional group while transformations are carried out elsewhere in the molecule. The tert-butyl ester is particularly advantageous because it is stable under a variety of reaction conditions, including basic and organometallic environments, but can be selectively removed (deprotected) under acidic conditions, often using trifluoroacetic acid (TFA), to regenerate the carboxylic acid. libretexts.orgrsc.org This stability and selective cleavage make it a valuable tool in the synthesis of complex molecules. youtube.comacs.org

As a "building block," this compound provides a stable, storable source of the 2,5-dichlorobenzoic acid moiety. achemblock.com Its structure is a platform for creating more complex molecules. The ester can undergo reactions with organometallic reagents, such as Grignard reagents, to form tertiary alcohols, or be converted into amides and other esters. libretexts.org

In the field of material science, this compound is recognized as a precursor for creating larger, functional materials. achemblock.com While direct polymerization of the molecule is not common, it serves as a key intermediate. For instance, its precursor, methyl 2,5-dichlorobenzoate, is widely used in synthetic organic chemistry to create derivatives like 2,5-dichlorobenzohydrazide, which can be used to form other heterocyclic structures. researchgate.net The dichlorinated ring provides handles for constructing advanced polymeric structures. The development of functional polymers, often for biomedical applications, relies on the synthesis of such tailored building blocks. bham.ac.uk Furthermore, the structural motif of a functionalized aromatic ring is fundamental to the synthesis of Covalent Organic Frameworks (COFs)—crystalline porous polymers with applications in gas storage, separation, and catalysis. researchgate.netsci-hub.seresearchgate.net The design of COFs requires precise control over the geometry and connectivity of the monomeric building blocks, a role for which derivatives of this compound are conceptually well-suited. nih.govnih.gov

Compound Data Tables

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound achemblock.com
CAS Number 127715-97-3 achemblock.com
Molecular Formula C₁₁H₁₂Cl₂O₂ achemblock.com
Molecular Weight 247.12 g/mol achemblock.com
SMILES O=C(OC(C)(C)C)C1=CC(Cl)=CC=C1Cl achemblock.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

tert-butyl 2,5-dichlorobenzoate

InChI

InChI=1S/C11H12Cl2O2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3

InChI Key

DEYYQBCKOVYDLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 2,5 Dichlorobenzoate

Direct Esterification Routes

Direct esterification involves the formation of the ester bond in a single key step from the parent carboxylic acid and a tert-butyl source. These methods are often favored for their atom economy and straightforward nature.

The most conventional method for synthesizing tert-butyl esters is the acid-catalyzed reaction between a carboxylic acid and tert-butanol (B103910). researchgate.net However, due to the steric hindrance of tert-butanol and the potential for competing elimination reactions, alternative tert-butylating agents are frequently employed.

A widely used and effective alternative is di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O). wikipedia.org This reagent reacts with carboxylic acids, such as 2,5-dichlorobenzoic acid, to form the desired tert-butyl ester. This method is advantageous as it often proceeds under mild conditions. wikipedia.org The reaction involves the activation of the carboxylic acid by (Boc)₂O, leading to a mixed anhydride intermediate which then collapses to form the tert-butyl ester, releasing tert-butanol and carbon dioxide as byproducts.

Another approach involves the reaction of the carboxylic acid with isobutene gas in the presence of a strong acid catalyst. researchgate.netthieme.de This method directly adds the tert-butyl group across the carboxylic acid's hydroxyl group. Other specialized reagents designed for tert-butylation include tert-butyl trichloroacetimidate, which can form esters under mild, promoter-free conditions. nih.gov

The efficiency of direct esterification is highly dependent on the chosen catalyst and reaction conditions.

For reactions utilizing di-tert-butyl dicarbonate , a common and effective catalyst is 4-(dimethylamino)pyridine (DMAP). chemicalbook.com This system allows the reaction to proceed cleanly and efficiently, often at room temperature. The stoichiometry of the reagents, solvent polarity, and reaction time can be optimized to maximize yield and minimize the formation of byproducts. researchgate.net

When using tert-butanol or tert-butyl acetate (B1210297) , strong acid catalysis is typically required. researchgate.net Catalysts such as concentrated sulfuric acid have been traditionally used. researchgate.net More modern and powerful catalysts include bis(trifluoromethanesulfonyl)imide (Tf₂NH), which can facilitate the tert-butylation of carboxylic acids in high yields and at a faster rate compared to conventional methods. wikipedia.orgthieme.de

The table below summarizes typical conditions for the direct tert-butylation of carboxylic acids using various precursors and catalysts.

Table 1: Direct Esterification Methods for Tert-butyl Esters

Tert-Butyl Source Catalyst/Promoter Typical Conditions Key Features
Di-tert-butyl dicarbonate ((Boc)₂O) 4-(Dimethylamino)pyridine (DMAP) Stoichiometric mixture, often in aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) at room temperature. chemicalbook.comresearchgate.net Mild conditions, volatile byproducts (tert-butanol, CO₂), suitable for sensitive substrates.
tert-Butanol Concentrated Sulfuric Acid (H₂SO₄) Excess tert-butanol as solvent or co-solvent, with catalytic H₂SO₄. researchgate.net Traditional method, requires strong acid and removal of water.
tert-Butyl Acetate Bis(trifluoromethanesulfonyl)imide (Tf₂NH) Catalytic amounts of Tf₂NH in tert-butyl acetate as the solvent. wikipedia.orgthieme.de Powerful, fast, and high-yielding method. thieme.de

Indirect Synthetic Pathways and Analogous Approaches

Indirect routes to tert-butyl 2,5-dichlorobenzoate (B1240473) involve the synthesis and subsequent modification of a related precursor, such as a different ester of 2,5-dichlorobenzoic acid.

Transesterification is a potential, though less common, method for the synthesis of tert-butyl esters. researchgate.netthieme.de This process would involve reacting a more common ester, such as methyl or ethyl 2,5-dichlorobenzoate, with tert-butanol in the presence of a catalyst. The equilibrium must be driven towards the product, typically by removing the lower-boiling alcohol (e.g., methanol (B129727) or ethanol). Acid or base catalysts can be employed. Lipase-catalyzed transesterification has also been explored for producing esters with tert-butanol, offering a milder enzymatic approach. nih.gov Another related method involves the tert-butoxide-assisted amidation of esters, which proceeds under mild conditions in the presence of tert-butoxide, water, and air, indicating the reactivity of esters towards nucleophilic attack under specific basic conditions. organic-chemistry.org

A practical indirect pathway begins with the synthesis of a simpler ester, like methyl 2,5-dichlorobenzoate, which can then be potentially converted to the tert-butyl ester. Methyl 2,5-dichlorobenzoate is readily prepared from the parent acid.

The synthesis of methyl 2,5-dichlorobenzoate is typically achieved via a Fischer esterification. This involves refluxing 2,5-dichlorobenzoic acid with an excess of methanol and a catalytic amount of a strong acid, such as sulfuric acid. researchgate.net This reaction is generally high-yielding and provides a stable precursor for further transformations.

Table 2: Synthesis of Methyl 2,5-dichlorobenzoate Precursor

Reactants Catalyst Conditions Yield Reference

Once synthesized, the methyl ester could be subjected to transesterification conditions as described in the previous section to yield tert-butyl 2,5-dichlorobenzoate.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green approaches are applicable to the synthesis of this compound.

One innovative, solvent-free, and base-free method utilizes di-tert-butyl dicarbonate with electromagnetic milling. rsc.org This technique provides an efficient synthesis of tert-butyl esters without the need for external heating or potentially harmful solvents, making it a highly sustainable option. rsc.org

The use of solid, reusable acid catalysts instead of corrosive liquid acids like sulfuric acid is another key green strategy. dergipark.org.tr Catalysts such as the ion-exchange resin Amberlyst-15 or deep eutectic solvents (DES) have been shown to be effective for the esterification of benzoic acid with various alcohols. dergipark.org.tr These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying purification.

Microwave-assisted synthesis also represents a green approach by significantly reducing reaction times and often increasing yields. bund.de Microwave irradiation can be used to accelerate Fischer esterification reactions, including those with butanols, providing a more energy-efficient alternative to conventional heating. researchgate.netorgsyn.org

Table 3: Comparison of Green Synthesis Approaches for Benzoate (B1203000) Esters

Method Key Features Advantages
Electromagnetic Milling with (Boc)₂O Solvent-free, base-free, no external heating. rsc.org High efficiency, neutral conditions, sustainable. rsc.org
Solid Acid Catalysis (e.g., Amberlyst-15, DES) Heterogeneous, reusable catalysts. dergipark.org.tr Avoids corrosive liquid acids, easy catalyst separation, reduced waste. dergipark.org.tr

Reactivity and Transformation Chemistry of Tert Butyl 2,5 Dichlorobenzoate

Reactions Involving the Ester Moiety

The tert-butyl ester group is a significant protecting group for carboxylic acids in organic synthesis due to its stability towards various nucleophiles and reducing agents. thieme.dethieme-connect.com Its removal is conveniently achieved under acidic conditions. thieme.dethieme-connect.com

The conversion of tert-butyl 2,5-dichlorobenzoate (B1240473) to 2,5-dichlorobenzoic acid can be achieved through hydrolysis or saponification.

Hydrolysis: Acid-catalyzed hydrolysis is a common method for deprotecting tert-butyl esters. thieme.de The reaction typically involves treating the ester with an acid, such as trifluoroacetic acid, which readily and selectively cleaves the tert-butyl group to yield the corresponding carboxylic acid. thieme.de The stability of the tert-butyl cation intermediate drives this reaction forward.

Saponification: Saponification is the hydrolysis of an ester under basic conditions. While effective for many esters, the saponification of sterically hindered esters like tert-butyl benzoates can be slow under standard aqueous conditions. arkat-usa.org However, methods using powdered potassium hydroxide (B78521) (KOH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) have been shown to effectively cleave tert-butyl benzoate (B1203000) esters at room temperature, offering a safer alternative to other hazardous methods. organic-chemistry.org The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester.

A general procedure for the saponification of a hindered ester involves dissolving the ester in a suitable solvent system, such as a mixture of methanol (B129727) and water, and adding a solution of a strong base like sodium hydroxide (NaOH). arkat-usa.org The reaction progress is monitored, and upon completion, the product, 2,5-dichlorobenzoic acid, is isolated after workup. arkat-usa.orgchemicalbook.com

Table 1: Reaction Conditions for Hydrolysis and Saponification

ReactionReagentsSolventTemperatureProduct
Acid HydrolysisTrifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)Room Temperature2,5-Dichlorobenzoic Acid
SaponificationPotassium Hydroxide (KOH)Tetrahydrofuran (THF)Room Temperature2,5-Dichlorobenzoic Acid
SaponificationSodium Hydroxide (NaOH)Methanol/WaterVaries2,5-Dichlorobenzoic Acid

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For tert-butyl esters, transesterification can be used to convert them into other esters, such as methyl or ethyl esters, by reacting them with the corresponding alcohol in the presence of a catalyst. organic-chemistry.orgacs.org

Several methods exist for transesterification, including the use of catalysts like silica (B1680970) chloride, K2HPO4, and various metal complexes. organic-chemistry.org Lanthanum(III) isopropoxide has been shown to be a highly efficient catalyst for the transesterification of various esters with primary, secondary, and tertiary alcohols. researchgate.net Additionally, a one-pot method for the synthesis of esters from tert-butyl esters involves the in-situ generation of acid chlorides using α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst, which then react with a variety of alcohols. organic-chemistry.org This method is applicable to a wide range of substrates, including alkyl, unsaturated, and phenolic alcohols. organic-chemistry.org

The use of co-solvents can be crucial in transesterification reactions, especially when dealing with reactants of low solubility. For instance, in biodiesel production, tert-butanol (B103910) is used as a co-solvent to enhance the solubility of oil in methanol during transesterification. nih.govresearchgate.net

Table 2: Catalysts and Conditions for Transesterification of tert-Butyl Esters

CatalystAlcoholSolventConditions
SnCl2 / α,α-dichlorodiphenylmethaneVarious alcoholsDichloroethane (DCE)Mild conditions
Lanthanum(III) isopropoxidePrimary, secondary, and tertiary alcoholsHydrocarbon solventsNot specified
K2HPO4MethanolNot specifiedMild conditions
Silica ChlorideVarious alcoholsNot specifiedNot specified

Reactions of the Dichlorinated Aromatic Ring

The dichlorinated aromatic ring of tert-butyl 2,5-dichlorobenzoate is susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the chlorine atoms. wikipedia.org

SNAr reactions typically proceed through an addition-elimination mechanism, especially when electron-withdrawing groups are present on the aromatic ring. wikipedia.orglibretexts.org However, another important pathway for unactivated aryl halides is the radical-nucleophilic unimolecular substitution (SRN1) mechanism. wikipedia.orgchemistry-chemists.com

The SRN1 reaction is a chain process involving radical and radical anion intermediates. chemistry-chemists.comresearchgate.net It was first described for unactivated aryl halides in 1970. chemistry-chemists.com The mechanism is initiated by the transfer of an electron to the aryl halide, forming a radical anion. wikipedia.orginflibnet.ac.in This radical anion then fragments, losing the halide ion to form an aryl radical. wikipedia.org The aryl radical then reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to another molecule of the aryl halide. wikipedia.org

Organometallic reagents, such as stannyl (B1234572) anions (R3Sn-), are effective nucleophiles in SRN1 reactions. rsc.org The reaction of an aryl halide with a stannyl anion, like triphenylstannyl anion, can lead to the formation of arylstannanes. rsc.org These reactions are often carried out in solvents like liquid ammonia (B1221849) or dimethyl sulfoxide (B87167) (DMSO). rsc.org

The generation of highly reactive stannyl anions, such as stannylpotassium (R3SnK), can be achieved by reacting silylstannanes with potassium tert-butoxide (t-BuOK). rsc.org These stannyl anions can then participate in substitution reactions with aryl halides. rsc.org

Regioselectivity in nucleophilic aromatic substitution reactions is influenced by the electronic properties and substitution pattern of the aromatic ring. mdpi.com In SNAr reactions, the position of attack is often directed by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com

In the context of 2,5-disubstituted aromatic compounds, the regioselectivity of substitution can be complex. For SRN1 reactions, the position of substitution is determined by the stability of the intermediate aryl radical and the subsequent radical anion. The electronic nature of the substituents plays a crucial role. For instance, in the reaction of dihalobenzenes with triphenylstannyl anions in DMSO, the regioselectivity can be influenced by the nature of the halogen atoms. rsc.org

In the case of this compound, the ester group, being an electron-withdrawing group, will influence the regioselectivity of the nucleophilic attack. Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the most likely site of substitution by evaluating the LUMO coefficients and activation energies for attack at different positions. mdpi.com Generally, the carbon atom with the lower LUMO coefficient is more susceptible to nucleophilic attack. mdpi.com For dichlorinated quinazolines, which are structurally related, substitution is often observed at the 4-position due to its higher susceptibility to nucleophilic attack. mdpi.com A similar rationale would apply to this compound, where one of the chloro positions would be favored over the other for substitution based on the electronic influence of the ester group and the other chlorine atom.

Cross-Coupling Reactions of Dihaloaromatic Esters (e.g., Suzuki, Heck, Stille)

Dihaloaromatic esters, such as this compound, are versatile substrates for various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Stille couplings, are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. The presence of two halogen atoms on the aromatic ring allows for sequential or double-coupling reactions, providing a pathway to a diverse range of structures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is widely used due to the stability, low toxicity, and commercial availability of the boronic acid reagents. organic-chemistry.org For dihaloaromatic esters, the reaction can be controlled to achieve either mono- or di-arylation. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The presence of base is crucial for the activation of the organoboronic acid, facilitating the transmetalation step. organic-chemistry.org Recent advancements have expanded the scope of the Suzuki coupling to include aryl esters, proceeding through a selective cleavage of the C(acyl)-O bond. nih.govrsc.org

Heck Reaction:

The Heck reaction, also known as the Mizoroki-Heck reaction, is the coupling of an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a key method for the vinylation or arylation of olefins. mdpi.com The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the product, and reductive elimination of the resulting palladium hydride complex to regenerate the catalyst. youtube.com The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity and stereoselectivity of the product. wikipedia.orgorganic-chemistry.org

Stille Reaction:

The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgopenochem.org This reaction is known for its tolerance of a wide variety of functional groups. The catalytic cycle begins with the oxidative addition of the organic halide to the Pd(0) catalyst. This is followed by a transmetalation step where an organic group is transferred from the organostannane to the palladium complex. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. wikipedia.org The rate of transfer of different organic groups from the tin atom can vary, allowing for selective couplings.

Polymerization Applications

The unique structure of this compound makes it a valuable monomer for the synthesis of functional polymers through polymerization reactions.

Nickel-Catalyzed Polymerization to Poly(tert-butoxycarbonyl-p-phenylene)

Poly[2-(tert-butoxycarbonyl)-1,4-phenylene] can be synthesized through the nickel-catalyzed polymerization of this compound. capes.gov.br This polymerization is a type of polycondensation that utilizes transition metal-catalyzed C-C coupling. The resulting polymer, poly[2-(tert-butoxycarbonyl)-1,4-phenylene], is soluble in various organic solvents such as chloroform, tetrahydrofuran, and dichloromethane. capes.gov.br The microstructure of this polymer is believed to be an alternating head-to-head and tail-to-tail arrangement. capes.gov.br

PropertyDescription
Monomer This compound
Catalyst Nickel-based catalyst
Polymer Product Poly[2-(tert-butoxycarbonyl)-1,4-phenylene]
Solubility Soluble in dipolar aprotic solvents, chloroform, tetrahydrofuran, and dichloromethane. capes.gov.br
Microstructure Likely alternating head-to-head and tail-to-tail. capes.gov.br

Post-Polymerization Chemical Transformations

The polymer obtained from the nickel-catalyzed polymerization of this compound, poly(tert-butoxycarbonyl-p-phenylene), serves as a precursor for further chemical modifications. These post-polymerization transformations are crucial for altering the polymer's properties and creating new materials.

The tert-butoxycarbonyl group on the poly(tert-butoxycarbonyl-p-phenylene) can be readily removed through saponification. This process can be achieved by either thermal treatment or acid treatment. capes.gov.br The saponification reaction converts the tert-butoxycarbonyl group into a carboxylic acid group, yielding poly[2-carboxy-1,4-phenylene]. capes.gov.br

The poly[2-carboxy-1,4-phenylene] obtained from the saponification step can undergo decarboxylation to produce poly(p-phenylene) (PPP). capes.gov.br This transformation is typically carried out in a high-boiling solvent like quinoline (B57606) in the presence of a copper(II) oxide catalyst. capes.gov.br The removal of the carboxyl group results in a highly conjugated and rigid-rod polymer, poly(p-phenylene), which is known for its thermal stability and electrical conductivity.

Mechanistic Investigations of Tert Butyl 2,5 Dichlorobenzoate Transformations

Elucidation of Unimolecular Nucleophilic Substitution Mechanisms in Aryl Halides

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides. byjus.comlibretexts.org However, these reactions are typically bimolecular, involving the attack of a nucleophile on the aromatic ring in the rate-determining step. The unimolecular (SN1) mechanism, which involves the spontaneous dissociation of the leaving group to form an aryl cation, is generally unfavorable for aryl halides. wikipedia.orgpressbooks.pub The instability of the resulting aryl cation makes this a high-energy process. pressbooks.pubglasp.co

Aryl halides like tert-butyl 2,5-dichlorobenzoate (B1240473) are generally resistant to SN1 reactions because the carbon-halogen bond is strong and located in the plane of the aromatic ring. glasp.coquora.com Backside attack, characteristic of SN2 reactions, is sterically blocked by the aromatic ring itself. pressbooks.pub For an SN1 reaction to occur, the leaving group would need to be exceptionally good, a condition not typically met by chloride ions in this context. byjus.comwikipedia.org The formation of the planar aryl cation is energetically costly as the empty sp2 orbital lies outside the aromatic π-system. wikipedia.org Therefore, direct unimolecular substitution on the aromatic ring of tert-butyl 2,5-dichlorobenzoate is not a likely pathway under standard conditions.

However, a unimolecular-like pathway can be observed in reactions of aryl diazonium salts, where the excellent leaving group (N2 gas) facilitates the formation of an aryl cation. uomustansiriyah.edu.iq For this compound, any observed unimolecular behavior would more likely be related to reactions of the tert-butyl group rather than the aromatic core.

Role of Radical Anions and Transient Intermediates in Reactivity

An alternative to the conventional ionic pathways involves the formation of radical anions and other transient species through single-electron transfer (SET) processes. numberanalytics.com In this mechanism, an electron is transferred from a donor to the aryl halide, forming a radical anion intermediate. numberanalytics.comrsc.org

For this compound, a potent reducing agent or electrochemical methods could initiate the formation of a radical anion. researchgate.net This transient species can then undergo further reactions. One common fate for aryl halide radical anions is the cleavage of the carbon-halogen bond to generate an aryl radical and a halide anion. researchgate.netresearchgate.net This aryl radical is a highly reactive intermediate that can then participate in a variety of bond-forming reactions, such as C-C cross-coupling or C-H arylation. rsc.orgresearchgate.net

The generation of aryl radicals from aryl halides via SET can be achieved using:

Photocatalysis : Light can be used to excite a catalyst which then facilitates electron transfer. organic-chemistry.org

Electrochemistry : An electrode can be used to directly reduce the aryl halide. researchgate.net

Chemical Reductants : Potent organic electron donors can reduce the aryl halide under specific conditions, sometimes aided by mechanical energy (mechanochemistry). rsc.orgresearchgate.net

Mechanistic studies have provided evidence for the involvement of radical intermediates in copper-catalyzed cross-coupling reactions of aryl halides, suggesting a departure from traditional concerted oxidative addition pathways. organic-chemistry.org The formation of these transient radical species opens up reaction pathways that are distinct from the polar, ionic mechanisms typically associated with nucleophilic aromatic substitution.

Mechanistic Studies of Catalytic Reaction Pathways Involving Dichlorobenzoate Esters

The transformation of dichlorobenzoate esters is often facilitated by transition metal catalysts or Lewis acids, each operating through distinct mechanistic cycles.

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl chlorides, though these substrates are typically less reactive than the corresponding bromides or iodides. nih.gov Modern catalysts based on bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes have enabled efficient coupling of aryl chlorides under milder conditions. nih.govacs.org The general mechanism for a cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) involves a catalytic cycle:

Oxidative Addition : The Pd(0) catalyst inserts into the aryl-chlorine bond of the dichlorobenzoate ester to form a Pd(II) intermediate.

Transmetalation (for Suzuki, etc.) or Olefin Insertion (for Heck): The second reaction partner is delivered to the palladium center.

Reductive Elimination : The coupled product is released, regenerating the Pd(0) catalyst. researchgate.net

The presence of the ester group and the electronic effects of the two chlorine atoms on this compound would influence the rate of the oxidative addition step.

Lewis Acid Catalysis: Lewis acids can catalyze transformations of esters by activating the carbonyl group. mdpi.comacsgcipr.org In the context of this compound, a Lewis acid could coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. mdpi.comrsc.org This activation makes the ester more susceptible to nucleophilic attack, facilitating reactions like transesterification or hydrolysis. mdpi.compreprints.org Some Lewis acids, such as Mg(ClO4)2 or Cu(OTf)2, have been shown to be highly efficient catalysts for the decarboxylative esterification of carboxylic acids, a related transformation. organic-chemistry.org The mechanism typically involves the formation of a tetrahedral intermediate following nucleophilic attack on the activated carbonyl. preprints.org Modified Wacker-type oxidations using a Pd(II)/Lewis acid catalyst system have also been developed for the transformation of esters. acs.org

Kinetic Studies of Esterification and Substitution Reactions

Kinetic studies provide quantitative insight into the factors that control the rates of formation and reaction of this compound.

Esterification Kinetics: The formation of this compound from 2,5-dichlorobenzoic acid and a tert-butyl source (like tert-butanol (B103910) or isobutylene) is an esterification reaction. Kinetic studies on similar esterifications, such as the reaction of tert-butanol with acetic acid, show that the reaction rate increases with temperature and catalyst loading. researchgate.net The conversion of the alcohol also increases as the molar ratio of the acid to the alcohol is increased. researchgate.net The hydrolysis of tert-butyl esters, the reverse reaction, has been studied in detail. For tert-butyl formate, the hydrolysis rate is subject to acid and base catalysis, with a much shorter half-life at low or high pH compared to neutral conditions. usgs.govoup.com

Table 1: Kinetic Data for the Hydrolysis of Tert-Butyl Formate at 22°C usgs.govoup.com

PathwayRate ConstantEstimated Half-Life
Neutral (pH 5-7)kN = (1.0 ± 0.2) × 10-6 /s5 days
Acid-CatalyzedkA = (2.7 ± 0.5) × 10-3 /(M·s)6 hours (at pH 2, 4°C)
Base-CatalyzedkB = 1.7 ± 0.3 /(M·s)8 minutes (at pH 11)

Substitution Kinetics: The substitution of a chloride on the dichlorobenzoate ring by a nucleophile typically follows the SNAr mechanism. uomustansiriyah.edu.iq Kinetic studies on analogous systems, like the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols, show second-order kinetics, first-order in both the substrate and the nucleophile. researchgate.net The rate of these reactions is highly dependent on the solvent and the nature of the nucleophile. nih.gov For SNAr reactions, the rate-determining step is usually the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), as this step temporarily disrupts the aromaticity of the ring. pressbooks.pubuomustansiriyah.edu.iq Consequently, the strength of the carbon-halogen bond has less influence on the rate than the ability of the ring to stabilize the negative charge. In fact, for many SNAr reactions, the reactivity order is F > Cl > Br > I, as the more electronegative fluorine atom better stabilizes the intermediate. youtube.com

Table 2: Relative Rates of Nucleophilic Aromatic Substitution for Halobenzenes youtube.com

Leaving Group (Halogen)Relative Rate
F3100
Cl1.0
Br0.74
I0.36

This data is for the reaction of 2,4-dinitrohalobenzene with piperidine (B6355638) and illustrates the typical leaving group trend for activated SNAr reactions.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering precise information about the electronic distribution and energy of molecules. These methods solve the Schrödinger equation for a given molecular system, providing data on geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For tert-butyl 2,5-dichlorobenzoate (B1240473), DFT calculations are employed to determine its most stable three-dimensional structure through geometry optimization. This process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

DFT studies on similar ester-containing compounds have successfully compared optimized molecular structures with experimental data from X-ray diffraction, showing strong coherence between the two. researchgate.netconsensus.app Such calculations would reveal the precise spatial arrangement of the tert-butyl group relative to the dichlorinated benzene (B151609) ring.

Energetic properties, such as the total energy of the molecule, can be calculated to assess its thermodynamic stability. Furthermore, DFT is used to compute various reactivity descriptors. For instance, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Substituted Benzoate (B1203000) (Note: Data is illustrative of typical results from DFT calculations on related compounds)

Parameter Value Significance
HOMO Energy -6.8 eV Electron-donating capability
LUMO Energy -1.5 eV Electron-accepting capability
HOMO-LUMO Gap 5.3 eV Chemical reactivity, stability

DFT calculations also enable the simulation of spectroscopic properties, which are discussed in section 5.3.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are generally more computationally intensive than DFT but can offer higher accuracy for certain properties, particularly for the detailed study of reaction mechanisms.

For tert-butyl 2,5-dichlorobenzoate, ab initio calculations would be instrumental in mapping out the energetic profiles of potential chemical reactions, such as hydrolysis. This involves calculating the energies of reactants, products, and, crucially, the transition states that connect them. By elucidating the energetic barriers of a reaction pathway, ab initio methods can determine the kinetic feasibility of a proposed mechanism. researchgate.net These studies provide a step-by-step view of bond-breaking and bond-forming processes, offering unparalleled insight into how the reaction unfolds at a molecular level.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations typically focus on single, static molecules (often in a vacuum or with a simplified solvent model), Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.com

An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and calculating the forces between all atoms over a series of small time steps. The resulting trajectory provides a wealth of information:

Conformational Analysis: The simulation would reveal the preferred conformations of the molecule in solution, including the rotation around the ester bond and the flexibility of the tert-butyl group. researchgate.net

Solvation Structure: It would show how solvent molecules arrange themselves around the solute, providing insight into solute-solvent interactions.

Transport Properties: MD can be used to predict properties like diffusion coefficients.

Studies on similar ester compounds have used MD simulations to explore their permeation across biological membranes, providing an atomic-level understanding of how these molecules interact with lipid bilayers. mdpi.com

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Electronic Transitions)

Computational methods are highly effective at predicting various spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and can help in the structural confirmation of the compound.

For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. These calculated frequencies are often scaled by a factor to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrsc.org This method calculates the excited states of the molecule, allowing for the prediction of the absorption wavelengths (λmax). Such calculations can also analyze the nature of the electronic transitions (e.g., π→π* or n→π*), identifying which molecular orbitals are involved.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: This table presents hypothetical data based on typical computational results for similar aromatic esters)

Spectroscopic Parameter Predicted Value Method
C=O Stretch Freq. (IR) 1725 cm⁻¹ DFT (B3LYP/6-311G)
C-Cl Stretch Freq. (IR) 780 cm⁻¹ DFT (B3LYP/6-311G)

Analysis of Transition State Structures and Reaction Path Energetics

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational chemistry is uniquely suited for locating and characterizing these short-lived, unstable structures that cannot be observed directly in experiments. researchgate.net

For a reaction involving this compound, such as its alkaline hydrolysis, computational methods can be used to model the entire reaction path. The process begins with geometry optimization of the reactants and products. Then, specialized algorithms are used to search for the transition state structure connecting them. Once located, frequency calculations are performed on the TS structure; a true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

By calculating the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction rate. researchgate.net This analysis provides fundamental insights into the reactivity of the compound and the factors that control its chemical transformations. rsc.org

Advanced Characterization Techniques in Research on Tert Butyl 2,5 Dichlorobenzoate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of tert-butyl 2,5-dichlorobenzoate (B1240473), each providing a unique piece of the structural puzzle.

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of tert-butyl 2,5-dichlorobenzoate, the tert-butyl group gives rise to a characteristic singlet in the upfield region, typically around 1.3-1.6 ppm, integrating to nine protons. The aromatic region of the spectrum is more complex due to the dichlorosubstitution pattern. The three aromatic protons will appear as a set of multiplets, with their specific chemical shifts and coupling patterns dictated by their positions relative to the ester and chloro substituents.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, one would expect to see distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The carbonyl carbon of the ester will appear significantly downfield, typically in the range of 160-170 ppm. chemicalbook.com The six aromatic carbons will also produce distinct signals, with the carbons bearing the chloro substituents shifted downfield. For the related 2,5-dichlorobenzoic acid, signals appear around 134.7, 132.8, 132.0, 131.4, 130.8, and 129.5 ppm. chemicalbook.com

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more detailed structural assignment. COSY would reveal the coupling relationships between the aromatic protons, helping to definitively assign their positions on the benzene (B151609) ring. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous compounds and general NMR principles.

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃) ~1.3-1.6 (s, 9H) ~28
tert-Butyl (quaternary C) - ~82
Aromatic (CH) Multiplets ~129-135
Aromatic (C-Cl) - Downfield shifts
Aromatic (C-COO) - Downfield shifts
Carbonyl (C=O) - ~160-170

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong band corresponding to the C=O (carbonyl) stretch of the ester group will be prominent, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will also be present, usually as two bands in the 1300-1000 cm⁻¹ range. The presence of the tert-butyl group will be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations around 1390 and 1365 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will appear in the 1600-1450 cm⁻¹ region. researchgate.net The C-Cl stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-Cl bonds are expected to show distinct signals in the Raman spectrum. chemicalbook.com For the related methyl 2,5-dichlorobenzoate, detailed experimental and theoretical studies have been conducted on its vibrational spectra. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester) Stretch 1720-1740
C-O (Ester) Stretch 1300-1000
C-H (Aromatic) Stretch >3000
C-H (Aliphatic) Stretch <3000
C=C (Aromatic) Stretch 1600-1450
C-Cl Stretch <800

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₁H₁₂Cl₂O₂), the molecular weight is approximately 247.12 g/mol . achemblock.com The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with peaks at M, M+2, and M+4, with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

A major fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (C₄H₈) via a McLafferty-type rearrangement, which would result in a prominent peak corresponding to 2,5-dichlorobenzoic acid. Another common fragmentation is the loss of the tert-butyl cation ([C(CH₃)₃]⁺), which would give a peak at m/z 57. docbrown.info The fragmentation of the aromatic ring would lead to further smaller fragments. The fragmentation of tert-butylbenzene, a related structure, is known to involve the loss of a methyl radical. researchgate.net

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z Fragment Identity Notes
~246, 248, 250 [C₁₁H₁₂Cl₂O₂]⁺ Molecular ion with isotopic pattern
~189, 191 [C₇H₃Cl₂O₂]⁺ Loss of isobutylene
57 [C(CH₃)₃]⁺ tert-butyl cation

Electrochemical Methods for Redox Behavior (e.g., Cyclic Voltammetry of analogous compounds)

Electrochemical methods like cyclic voltammetry can be used to investigate the redox properties of a molecule, that is, its ability to be oxidized or reduced. sciepub.com While there are no specific studies on the cyclic voltammetry of this compound, the behavior of analogous compounds can provide insights.

The reduction of aromatic esters and halogenated aromatic compounds has been studied. researchgate.netrsc.org It is plausible that the dichlorinated benzene ring of this compound could undergo reduction at a sufficiently negative potential. The ester group itself is generally difficult to reduce electrochemically. Cyclic voltammetry experiments would involve scanning the potential and observing any current response corresponding to an electron transfer process. The reversibility of any observed redox events could also be assessed, providing information about the stability of the resulting radical ions. Studies on similar molecules like N-aroyl-N′-(4′-cyanophenyl)thioureas have shown how cyclic voltammetry can be used to investigate the reduction potentials of different functional groups within a molecule. mdpi.com The electrochemical behavior of related compounds such as 4,4'-azopyridine-1,1'-dioxide has also been investigated using these methods. utexas.edu

Applications of Tert Butyl 2,5 Dichlorobenzoate in Advanced Materials and As Synthetic Intermediates

Precursor in Functional Polymer Synthesis

The specific substitution pattern and the presence of the tert-butyl group make tert-butyl 2,5-dichlorobenzoate (B1240473) an important monomer in the field of polymer chemistry, particularly for creating soluble precursors to otherwise intractable polymers.

Tert-butyl 2,5-dichlorobenzoate is instrumental in the synthesis of poly(p-phenylene) (PPP), a polymer known for its high thermal stability but also for its notorious insolubility, which complicates processing. Researchers have developed a precursor route using this monomer to overcome this challenge.

The process involves the nickel-catalyzed polymerization of this compound. capes.gov.br This reaction yields Poly[2‐(tert‐butoxycarbonyl)‐1,4‐phenylene], a soluble precursor polymer. capes.gov.br The tert-butoxycarbonyl group, originating from the monomer, enhances the solubility of the polymer chain, allowing for its characterization and processing in solution. This precursor can then be readily converted to poly[2-carboxy-1,4-phenylene] through thermal or acid-catalyzed saponification. capes.gov.br Subsequent decarboxylation of the poly[2-carboxy-1,4-phenylene] in quinoline (B57606) with a copper(II) oxide catalyst produces the final poly(p-phenylene). capes.gov.br

Table 1: Polymerization of this compound to a Poly(p-phenylene) Precursor Data derived from research on the Ni-catalyzed polymerization of dichlorobenzoate derivatives. capes.gov.br

Monomer Catalyst Polymer Product (Precursor) Subsequent Transformation Final Polymer
This compoundNickel (Ni) ComplexPoly[2-(tert-butoxycarbonyl)-1,4-phenylene]Saponification and DecarboxylationPoly(p-phenylene) (PPP)

The use of this compound as a monomer directly influences the resulting polymer's microstructure and properties. The polymer precursor, Poly[2‐(tert‐butoxycarbonyl)‐1,4‐phenylene], is believed to possess a microstructure with an alternating head-to-head and tail-to-tail arrangement of the monomer units. capes.gov.br

A key property imparted by the monomer is the solubility of the precursor polymer. This tailored macromolecule is soluble in a range of common organic solvents, a critical feature for material processing and characterization. capes.gov.br

Table 2: Properties of Poly[2-(tert-butoxycarbonyl)-1,4-phenylene] This table summarizes the properties of the soluble precursor polymer synthesized from this compound. capes.gov.br

Property Description
Microstructure Likely an alternating head-to-head and tail-to-tail arrangement.
Solubility Soluble in dipolar aprotic solvents, chloroform, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758).

Building Block in Complex Organic Synthesis

Beyond polymerization, the distinct functionalities of this compound make it a valuable building block for constructing more intricate organic molecules. The tert-butyl ester acts as a robust protecting group for the carboxylic acid, while the chlorine atoms provide sites for cross-coupling reactions.

The 2,5-dichlorobenzoate framework is a common starting point for various substituted aromatic compounds. The methyl ester analog, methyl 2,5-dichlorobenzoate, is widely employed to synthesize derivatives such as 2,5-dichlorobenzohydrazide and various 1,3,4-oxadiazoles. researchgate.net this compound serves a similar and strategic role as an intermediate. The tert-butyl group can be selectively removed under acidic conditions, deprotecting the carboxylic acid at a desired stage of a multi-step synthesis. This strategy is crucial in the synthesis of complex molecules where other functional groups might be sensitive to the conditions required for ester hydrolysis of simpler methyl or ethyl esters. The 2,5-disubstituted benzoic acid scaffold is of significant interest in medicinal chemistry, forming the core of molecules designed as inhibitors of protein-protein interactions. nih.gov

The use of building blocks containing tert-butyl groups is a known strategy for accessing novel molecular architectures with enhanced solubility. For instance, the synthesis of complex A3B-type porphyrazines, which are large, functional macrocycles, benefits from tert-butyl-substituted precursors to ensure high solubility in organic solvents. nih.govresearchgate.net This solubility is critical for both the synthesis and the study of the molecules' properties, such as their tendency to form stable H-type aggregates in solution. nih.govresearchgate.net The tert-butyl group of this compound similarly provides access to new functional entities by improving the handling and processability of intermediates and final products, enabling the construction of complex and previously inaccessible molecular structures.

Interfacial Chemistry and Solution Behavior Studies

The chemical structure of this compound and its derivatives dictates their behavior in solution and at interfaces. The bulky, nonpolar tert-butyl group, combined with the polar ester and chloro-substituents, creates an amphiphilic character that influences solubility and intermolecular interactions.

As noted, the polymer derived from this monomer, Poly[2‐(tert‐butoxycarbonyl)‐1,4‐phenylene], is soluble in several organic solvents, which is a direct consequence of the monomer's structure. capes.gov.br Studies on related complex molecules synthesized from tert-butylated precursors, such as certain porphyrazines, reveal specific solution behaviors, including the formation of stable aggregates through intermolecular interactions. nih.govresearchgate.net Furthermore, structural analyses of related dichlorinated aromatic acids in their salt forms show the formation of defined hydrogen-bonding networks that create two-dimensional sheet structures in the solid state. nih.gov These non-covalent interactions are fundamental to understanding the compound's potential behavior in solution, including self-assembly and interactions at interfaces.

Role in Micellar Systems and Self-Assembly Research

Currently, there is a lack of specific research detailing the role of this compound in the formation or function of micellar systems and self-assembly research. The self-assembly of molecules is a phenomenon driven by non-covalent interactions, leading to the spontaneous organization of molecules into ordered structures. In the context of materials science, the ability to control the self-assembly of block copolymers into micelles is crucial for applications such as the development of transient nanoreactors. uni-freiburg.de The process often involves a chemical fuel to drive the assembly and disassembly of these structures. uni-freiburg.de While esters, in general, are fundamental to the creation of various polymers and advanced materials, specific studies focusing on this compound's participation in self-assembly are not readily found. algoreducation.com

Interactions in Supercritical Fluid Systems

Information regarding the specific interactions of this compound within supercritical fluid systems is not available in current research literature. Supercritical fluids, such as carbon dioxide, exist at temperatures and pressures above their critical point, exhibiting properties of both a liquid and a gas. This state makes them excellent solvents for a variety of applications, including extraction and purification processes in the food, pharmaceutical, and fragrance industries. mdpi.comvinanhatrang.com Supercritical fluid extraction (SFE) is noted for its ability to process materials at low temperatures, preventing thermal degradation, and for being an environmentally friendly alternative to traditional organic solvents. nih.govresearchgate.net The technology allows for the selective extraction of compounds by manipulating pressure and temperature. vinanhatrang.com While SFE is used to extract a wide range of compounds, including aromatic esters, from natural products, the specific behavior and interactions of this compound in these systems have not been a subject of detailed study. mdpi.comdonau-chemie-group.com

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl 2,5-dichlorobenzoate?

  • Methodological Answer : The synthesis typically involves esterification of 2,5-dichlorobenzoic acid with tert-butanol under acidic catalysis. A common approach includes:

Reagent Preparation : Mix 2,5-dichlorobenzoic acid with tert-butanol in a molar ratio of 1:1.2.

Catalysis : Add concentrated sulfuric acid (0.5–1% v/v) as a catalyst.

Reflux : Heat the mixture under reflux at 80–90°C for 6–8 hours.

Purification : Extract the product using dichloromethane, wash with NaHCO₃ solution, and recrystallize from ethanol .

  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.6 in hexane:ethyl acetate 4:1). Yield optimization may require adjusting tert-butanol stoichiometry or reaction time.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • HPLC : Use a reverse-phase Newcrom R1 column (4.6 × 150 mm, 5 µm) with isocratic elution (acetonitrile:water 70:30, 1 mL/min). Retention time: ~4.2 min .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) reveals melting points (37–40°C) and phase transitions. Typical heating rate: 10°C/min under nitrogen .
  • Spectroscopy : Confirm structure via ¹H NMR (δ ~1.4 ppm for tert-butyl, δ ~7.5–8.0 ppm for aromatic protons) and FT-IR (C=O stretch at ~1720 cm⁻¹) .

Q. How can researchers determine the solubility and volatility of this compound?

  • Methodological Answer :
  • Solubility : Use the shake-flask method with UV-vis spectrophotometry. Dissolve the compound in water (saturated solution at 25°C), filter, and measure absorbance at λmax = 265 nm. Reported aqueous solubility: 0.12 mg/L .
  • Volatility : Apply the Knudsen effusion technique or static diaphragm manometer for vapor pressure measurements. At 25°C, vapor pressure is ~1.3 × 10⁻⁴ Pa .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved in environmental fate studies?

  • Methodological Answer : Discrepancies in solubility values may arise from impurities or measurement techniques. To resolve contradictions:

Purification : Recrystallize the compound twice and confirm purity via HPLC (>99%).

Standardized Protocols : Use OECD 105 guidelines for shake-flask experiments.

Cross-Validation : Compare results with computational models (e.g., EPI Suite) to assess environmental partitioning .

Q. What strategies enhance the biodegradation of this compound in contaminated soils?

  • Methodological Answer :
  • Bioaugmentation : Introduce Pseudomonas fluorescens strains (e.g., DSM 8368) capable of cleaving the ester bond and dechlorinating the aromatic ring.
  • Rhizoremediation : Plant Phaseolus vulgaris to stimulate microbial activity via root exudates.
  • Co-Substrates : Add activated carbon or polyurethane to adsorb inhibitory metabolites and enhance bioavailability .

Q. What catalytic systems improve the efficiency of this compound synthesis?

  • Methodological Answer :
  • Lewis Acid Catalysts : Replace H₂SO₄ with BF₃·OEt₂ (10 mol%) to reduce side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time to 30 minutes at 100°C (yield: 92% vs. 78% conventional).
  • Enzymatic Catalysis : Use Candida antarctica lipase B (CAL-B) in tert-butanol for greener synthesis (yield: 85%, enantiomeric excess >99%) .

Structural and Mechanistic Insights

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity?

  • Methodological Answer : The tert-butyl group introduces steric hindrance, affecting:
  • Ester Hydrolysis : Slower kinetics in alkaline conditions (t₁/₂ = 48 hours at pH 12 vs. methyl ester: t₁/₂ = 6 hours).
  • Crystallinity : Triclinic crystal structure (P 1 space group) with dihedral angles of 39.22° between the benzene ring and ester plane .

Q. What computational methods predict the environmental mobility of this compound?

  • Methodological Answer :
  • QSPR Models : Use EPI Suite to estimate logP (experimental: 2.92) and soil sorption coefficient (Koc = 1,200 L/kg).
  • Molecular Dynamics (MD) : Simulate interactions with humic acids to predict leaching potential.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess susceptibility to photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.